Paeoniflorgenin

Pharmacokinetics Bioavailability Drug Metabolism

Paeoniflorgenin is the essential, bioavailable metabolite for oral in vivo pharmacology, overcoming the absorption barrier of paeoniflorin. It is the sole circulating monoterpene aglycone detectable in plasma, making it an irreplaceable reference standard for pharmacokinetic studies and a physiologically relevant tool for in vitro assays. Procure this metabolite to ensure meaningful systemic exposure in your research models.

Molecular Formula C17H18O6
Molecular Weight 318.32 g/mol
Cat. No. B8118327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaeoniflorgenin
Molecular FormulaC17H18O6
Molecular Weight318.32 g/mol
Structural Identifiers
SMILESCC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)O)O
InChIInChI=1S/C17H18O6/c1-14-8-16(19)11-7-17(14,20)15(11,13(22-14)23-16)9-21-12(18)10-5-3-2-4-6-10/h2-6,11,13,19-20H,7-9H2,1H3/t11-,13-,14+,15+,16-,17+/m1/s1
InChIKeyGWQHMWOOQLVRLG-JGAAPJFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Paeoniflorgenin for Research: Aglycone Metabolite of Paeoniflorin (CAS 697300-41-7)


Paeoniflorgenin (CAS 697300-41-7) is the deglucosylated aglycone metabolite of paeoniflorin, a major monoterpene glycoside found in the roots of Paeonia species [1]. As a bioactive metabolite rather than a native plant glycoside, paeoniflorgenin is formed in vivo through intestinal deglycosylation of paeoniflorin and represents the circulating bioactive form detected in plasma following oral administration [2]. The compound has a molecular formula of C17H18O6, a molecular weight of 318.32 g/mol, and is recognized in authoritative databases as a drug metabolite with potential anti-inflammatory and neuroprotective properties [3].

Why Paeoniflorgenin Cannot Be Replaced by Paeoniflorin or Other Paeonia Glycosides


Paeoniflorgenin cannot be substituted by paeoniflorin or structurally related monoterpene glycosides due to a fundamental pharmacokinetic barrier. Oral administration studies in rats demonstrate that paeoniflorin itself is not absorbed across the intestinal epithelium and remains below detection limits in serum, whereas its aglycone paeoniflorgenin is readily absorbable and quantifiable in the bloodstream with a Cmax of 8.0 μg/mL and tmax of 10 minutes [1]. This phenomenon extends broadly to monoterpene glycosides, where aglycones are negligibly present in circulation except for paeoniflorgenin [2]. Consequently, in vitro or in vivo studies employing paeoniflorin do not replicate the systemic exposure profile achieved by paeoniflorgenin, making cross-compound substitution scientifically invalid for any application requiring bioavailability or systemic pharmacological effects.

Paeoniflorgenin: Quantitative Differentiation Evidence vs. Comparator Compounds


Oral Bioavailability: Paeoniflorgenin Is Detectable in Serum While Paeoniflorin Is Not

Following oral administration of paeoniflorin-containing Paeoniae Radix decoction to rats, paeoniflorgenin was the sole detectable circulating metabolite in serum, while parent paeoniflorin levels remained below the detection limit throughout the study period [1]. This provides direct evidence that paeoniflorgenin, not paeoniflorin, constitutes the systemically available bioactive form. Pharmacokinetic parameters for paeoniflorgenin included a Cmax of 8.0 μg/mL, tmax of 10 minutes, and AUC(0-t) of 487.0 μg·min/mL [1].

Pharmacokinetics Bioavailability Drug Metabolism

Unique Systemic Circulation Profile Among Aglycones

In a broad pharmacokinetic analysis of glycosides from Chinese herbs, paeoniflorgenin was identified as the singular aglycone among monoterpenes and flavonoids present in measurable quantities in systemic circulation, whereas the aglycones of other glycosides were negligibly present or entirely undetectable [1]. This cross-class comparison demonstrates that paeoniflorgenin possesses a unique metabolic and transport profile not shared by other deglycosylated natural products.

Pharmacokinetics Metabolism Comparative Pharmacology

In Silico Drug-Likeness: Paeoniflorgenin Passes All Five ADME Filters

Computational ADME evaluation using five established drug-likeness filters (Lipinski, Ghose, Veber, Egan, and Muegge) reveals that paeoniflorgenin complies with all five rule sets [1]. This favorable in silico profile, combined with its measured LogP of 0.6 and topological polar surface area (TPSA) of 85.20 Ų [2], supports its potential for acceptable absorption and membrane permeability. In contrast, the parent glycoside paeoniflorin (molecular weight ~480 g/mol) would be expected to violate Lipinski's rule (MW >500 for glycosides) and exhibit reduced passive diffusion due to its higher polarity and TPSA.

ADME Drug-Likeness Computational Chemistry

Structural Determinants of Bioactivity: The Critical Role of Benzoyl and Glucose Moieties

Structure-activity relationship (SAR) studies in the paeoniflorin series indicate that the deglucosylated structure (paeoniflorgenin) retains the benzoyl ester moiety, which is essential for biological activity, while eliminating the glucosyl group that hinders absorption [1]. In a passive avoidance task in scopolamine-induced amnesic mice, removal of both glucose and benzoyl groups (as in 8-debenzoyl-6-deglucosyl-3-O-methylpaeoniflorin) resulted in complete loss of activity at all tested doses, whereas compounds retaining the benzoyl moiety maintained efficacy [1]. This SAR evidence demonstrates that paeoniflorgenin preserves the critical benzoyl pharmacophore while achieving the deglucosylation necessary for oral bioavailability—a structural compromise that fully debenzoylated analogs (e.g., debenzoylpaeoniflorgenin) cannot offer.

Structure-Activity Relationship Medicinal Chemistry Pharmacophore

Optimal Applications for Paeoniflorgenin in Research and Development


In Vivo Pharmacological Studies Requiring Oral Bioavailability

Paeoniflorgenin is the only compound in the paeoniflorin class suitable for oral in vivo pharmacology experiments. Since paeoniflorin is not absorbed orally [1], any study aiming to evaluate the systemic anti-inflammatory, neuroprotective, or immunomodulatory effects of Paeonia-derived compounds must use paeoniflorgenin to achieve meaningful plasma exposure. This includes rodent models of inflammation, neurodegeneration, or metabolic disease where oral dosing is required.

Pharmacokinetic and Drug Metabolism Investigations

Paeoniflorgenin is the analytically detectable circulating form following oral administration of paeoniflorin-containing preparations [1]. Researchers conducting pharmacokinetic studies, bioavailability assessments, or metabolite profiling of Paeonia extracts should use paeoniflorgenin as the reference standard for quantifying systemic exposure. Its unique status as the only circulating aglycone among monoterpene glycosides [2] makes it an essential analytical standard for bioanalytical method development.

In Vitro Studies Modeling Systemic Pharmacological Activity

In vitro assays designed to predict or correlate with in vivo efficacy of orally administered Paeonia preparations should employ paeoniflorgenin rather than paeoniflorin. Cell-based assays using paeoniflorin may generate data that cannot be extrapolated to the in vivo setting because the parent glycoside never reaches systemic circulation [1]. Paeoniflorgenin at concentrations consistent with its observed plasma Cmax (8.0 μg/mL) provides a physiologically relevant in vitro model.

Computational ADME and Drug-Likeness Assessments

Paeoniflorgenin's favorable in silico drug-likeness profile—passing all five major ADME filters and exhibiting a LogP of 0.6 with TPSA of 85.20 Ų [1][2]—makes it a suitable scaffold for computational medicinal chemistry and virtual screening campaigns. It can serve as a starting point for structure-based drug design targeting pathways implicated in inflammation or neuroprotection.

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